2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

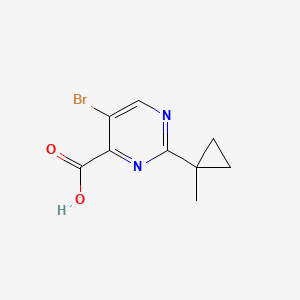

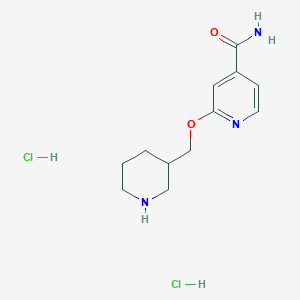

“2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” can be represented by the SMILES stringO=C(C(N(CCCC)CC1)=O)N1C(C)C(O)=O . The InChI representation is 1S/C11H18N2O4/c1-3-4-5-12-6-7-13(8(2)11(16)17)10(15)9(12)14/h8H,3-7H2,1-2H3,(H,16,17) . Physical And Chemical Properties Analysis

The physical form of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid” is solid . The empirical formula isC11H18N2O4 and the molecular weight is 242.27 .

Scientific Research Applications

Molecular Diversity and Synthesis

The synthesis and application of molecules related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid play a crucial role in creating molecular diversity, particularly in the development of spirocyclic 2,6-dioxopiperazine derivatives. These compounds are synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles through a series of chemical reactions involving cyano hydration, cyclization, and N-alkylation. This method has been applied to various amino acids, demonstrating the versatility and potential of 2,6-dioxopiperazine structures in medicinal chemistry and drug design (González-Vera, García-López, & Herranz, 2005).

Anticonvulsant and Antinociceptive Activity

Research on hybrid molecules derived from 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones, which are structurally related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid, indicates promising anticonvulsant and antinociceptive activities. These compounds, synthesized to explore potential new hybrid anticonvulsants, have shown broad spectra of activity in preclinical seizure models. The study suggests these derivatives as candidates for further exploration in the treatment of epilepsy and pain management (Kamiński et al., 2016).

Synthetic Ion Channels

The development of synthetic ion channels using derivatives like 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid showcases an innovative application of these compounds in nanofluidic devices. These channels, modified with photolabile hydrophobic molecules, can be optically gated to control the permselective transport of ionic species in aqueous solutions. This research highlights the potential of 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid derivatives in creating functional materials for controlled release, sensing, and information processing applications (Ali et al., 2012).

PPARγ Agonists

The exploration of N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists, involving structural modifications to enhance aqueous solubility and bioactivity, provides insights into the therapeutic potential of compounds related to 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid. These studies contribute to our understanding of the requirements for PPARγ binding, functional activity, selectivity, and solubility, offering a foundation for developing new drugs targeting metabolic diseases (Collins et al., 1998).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements include H315 - H319 which indicate that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

As for future directions, more research is needed to understand the potential applications and safety implications of “2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid”. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name |

2-(4-methyl-2,3-dioxopiperazin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-3-6(9(14)15)11-5-4-10(2)7(12)8(11)13/h6H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLQHKAYGJQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCN(C(=O)C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)

![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)

![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2895966.png)

![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)

![2-(benzylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895969.png)

![2-(3,6-Dimethoxy-4-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl)ethanamine;hydrochloride](/img/structure/B2895975.png)